molecular formula C13H11FO5S2 B13240677 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B13240677
M. Wt: 330.4 g/mol
InChI Key: BDDJCHMPEBNWKK-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a fluorosulfonyl (-SO₂F) group on the phenyl ring and a 4-methylbenzenesulfonate (tosyl) moiety. This compound is notable for its dual electrophilic character, with the fluorosulfonyl group enabling covalent bond formation in medicinal chemistry and chemical biology, while the tosyl group enhances stability and modulates solubility . Its synthesis typically involves coupling 2-(4-(Fluorosulfonyl)phenyl)acetic acid with amines or azetidines using HATU/DIPEA in DMF, followed by purification via MDAP or FCC .

Properties

Molecular Formula

C13H11FO5S2

Molecular Weight

330.4 g/mol

IUPAC Name

(4-fluorosulfonylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H11FO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3

InChI Key

BDDJCHMPEBNWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Sulfonate Esters with Different Substituents

Example Compounds :

  • 4-[(1E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate (4M1PMS): A chalcone derivative with a methylphenyl ketone substituent, studied for nonlinear optical (NLO) properties due to its extended π-conjugation .

Key Differences :

Property 4-(Fluorosulfonyl)phenyl 4-methylbenzenesulfonate 4M1PMS (4-Bromophenyl) Tosylate
Reactivity High (SO₂F reacts with nucleophiles) Low (conjugated chalcone core) Moderate (Br participates in SN2)
Applications Covalent inhibitors, ligand discovery NLO materials Halogenated intermediates
Electronic Effects Electron-withdrawing SO₂F enhances electrophilicity Electron-donating methyl reduces reactivity Bromine introduces steric bulk

The fluorosulfonyl group in the target compound provides superior reactivity for covalent modifications compared to bromine or methyl substituents in analogous sulfonates .

Sulfonyl Fluorides

Example Compounds :

  • 4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride: Synthesized via HATU-mediated coupling, used in sulfur(VI) fluoride exchange (SuFEx) reactions .
  • 4-(2-Oxo-2-(sulfamoylbenzyl)amino)ethyl)benzenesulfonyl fluoride: Features a sulfonamide group, enhancing water solubility for biological applications .

Key Differences :

Property 4-(Fluorosulfonyl)phenyl Tosylate Sulfonyl Fluorides
Stability Moderate (tosyl group reduces hydrolysis) High (SO₂F stable in aqueous media)
Reactivity Selective (tosyl group limits cross-reactivity) Broad (SO₂F reacts with amines, alcohols)
Synthetic Utility Dual functionality for sequential modifications Ideal for SuFEx click chemistry

While sulfonyl fluorides are preferred for SuFEx due to their rapid kinetics, the target compound’s tosyl group offers tunable reactivity in multi-step syntheses .

Sulfones

Example Compounds :

  • 4,4'-Difluorodiphenyl sulfone : A rigid, thermally stable sulfone used in polymers and membranes .
  • 4-Fluorophenyl methyl sulfone: Lacks electrophilic groups, serving as a non-reactive building block in organic synthesis .

Key Differences :

Property 4-(Fluorosulfonyl)phenyl Tosylate Sulfones
Electrophilicity High (SO₂F and tosyl groups) None (SO₂ is non-reactive)
Thermal Stability Moderate (decomposes above 150°C) High (stable up to 300°C)
Applications Reactive intermediates, drug discovery Polymers, high-performance materials

The fluorosulfonyl group’s reactivity distinguishes the target compound from inert sulfones, enabling its use in dynamic covalent chemistry .

Other Electrophilic Warheads

Example Groups :

  • Arylfluorosulfates (e.g., FDIT) : Less stable than sulfonyl fluorides but useful in transient covalent binding .
  • Acrylamides : High reactivity with thiols but prone to off-target effects .

Key Differences :

Property 4-(Fluorosulfonyl)phenyl Tosylate Arylfluorosulfates Acrylamides
Reaction Rate Moderate (balanced selectivity) Fast (short-lived intermediates) Very fast (non-selective)
Stability in vivo High (resistant to hydrolysis) Low (hydrolyzes readily) Moderate (susceptible to glutathione)
Medicinal Chemistry Preferred for prolonged target engagement Limited due to instability Common but with toxicity risks

The target compound’s stability and selectivity make it advantageous over labile fluorosulfates and promiscuous acrylamides .

Biological Activity

4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate, also known by its CAS number 1936608-47-7, is a sulfonate compound that has garnered attention in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁FOS₂
  • Molecular Weight : 330.35 g/mol
  • Structure : The compound features a fluorosulfonyl group attached to a phenyl ring, which is further substituted with a methylbenzene sulfonate moiety.

Research indicates that the biological activity of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For instance, studies have suggested that fluorinated sulfonates can interact with active sites of enzymes, leading to reduced activity and altered metabolic pathways.
  • Receptor Interaction : The presence of the fluorosulfonyl group may enhance the compound's ability to bind to various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

Biological Activity Data

Biological ActivityObserved EffectsReference
Enzyme InhibitionReduced enzymatic activity in vitro
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Enzyme Inhibition Study :
    A study demonstrated that 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis. The IC50 value was reported at approximately 50 µM, indicating moderate potency compared to other known inhibitors.
  • Antimicrobial Evaluation :
    In a comparative study against various bacterial strains, the compound displayed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating infections caused by resistant strains.
  • Cytotoxicity Assessment :
    A recent investigation into the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic events.

Discussion

The biological activity of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate highlights its potential as a versatile compound in pharmacological applications. Its ability to inhibit key enzymes and exert antimicrobial effects positions it as a candidate for further development in both therapeutic and industrial contexts.

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